Para-CF3 Substituent Enhances Antifungal Potency Relative to Mono-Fluoro Analogs
In a comparative study of benzoylthiourea derivatives, compounds bearing a trifluoromethyl group (three fluorine atoms) exhibited the most intensive antifungal activity, whereas compounds with a single fluorine atom showed the best antibacterial effect [1]. This class-level SAR indicates that the para-CF3 substituent, a key feature of 1-[4-(Trifluoromethyl)benzyl]thiourea, is a critical determinant for antifungal potency.
| Evidence Dimension | Antifungal activity trend |
|---|---|
| Target Compound Data | Compound with three fluorine atoms (trifluoromethyl group) |
| Comparator Or Baseline | Compounds with one fluorine atom |
| Quantified Difference | Trifluoromethyl group associated with most intensive antifungal activity; mono-fluoro associated with best antibacterial activity. |
| Conditions | In vitro antimicrobial assay against planktonic and biofilm-embedded fungal cells. |
Why This Matters
This differentiation informs selection for antifungal screening programs where para-CF3 substitution is a known activity-enhancing motif.
- [1] Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. View Source
